2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid
Description
[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring substituted with a chlorophenyl group and a tert-butyl ester
Properties
Molecular Formula |
C22H22ClNO3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C22H22ClNO3/c1-13-18(20(21(25)26)27-22(2,3)4)19(14-9-11-15(23)12-10-14)16-7-5-6-8-17(16)24-13/h5-12,20H,1-4H3,(H,25,26) |
InChI Key |
BCLKGXWEVQRUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, temperatures, and reaction times to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 456.5 g/mol. Its structure includes a quinoline ring substituted with a chlorophenyl group and a tert-butyl ester, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid, exhibit notable antimicrobial properties. In various studies, compounds with similar structures have been tested against a range of bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 19 | Staphylococcus aureus | 25 |
| 20 | Escherichia coli | 22 |
| 21 | Klebsiella pneumoniae | 23 |
These results suggest that the compound may possess significant antibacterial properties, making it a candidate for further investigation in antimicrobial drug development .
Antiparasitic Activity
The compound's structural features also suggest potential antiparasitic activity. Research on related quinoline derivatives has shown effectiveness against various parasites. For instance, studies have demonstrated that certain quinoline-based compounds inhibit the growth of Plasmodium species, the causative agents of malaria .
Synthesis and Derivative Development
The synthesis of 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid involves multiple steps, typically starting from readily available quinoline derivatives. The introduction of the tert-butoxy group is achieved through alkylation reactions that enhance the compound's lipophilicity and biological activity.
Case Study: Synthesis Methodology
- Starting Materials : Begin with commercially available 4-(4-chlorophenyl)-2-methylquinoline.
- Alkylation Reaction : React the quinoline derivative with tert-butyl bromide in the presence of a base such as potassium carbonate.
- Acetic Acid Derivation : Introduce acetic acid under acidic conditions to form the final product.
This multi-step synthesis allows for the exploration of various substitutions on the quinoline ring to optimize biological activity .
Therapeutic Potential
Given its biological activities, 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid holds promise for therapeutic applications. Its potential as an antimicrobial agent could be further explored in clinical settings to develop new treatments for infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism by which [4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chlorophenyl)-2-methylquinoline]: Similar structure but lacks the acetic acid moiety.
[2-Methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid: Similar structure but lacks the chlorophenyl group.
Uniqueness
[4-(4-Chlorophenyl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid is unique due to its combination of a quinoline ring, chlorophenyl group, and tert-butyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid is with a molecular weight of 383.9 g/mol. The IUPAC name is 2-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid. Its structure features a quinoline ring system with a tert-butoxy group and a chlorophenyl substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClNO3 |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
| InChI Key | BCLKGXWEVQRUHG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the Suzuki-Miyaura coupling method. This reaction utilizes palladium catalysts to form carbon-carbon bonds under mild conditions, optimizing yield and purity for industrial applications.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid exhibit promising anticancer activities. For instance, derivatives with similar structural motifs have shown effective inhibition against various cancer cell lines, including human colon cancer cells (HCT116) and mouse macrophage leukemia cells (RAW 264.7) . The MTT assay results suggest that these compounds can induce cell death at specific concentrations, with IC50 values being critical for determining potency.
Antimicrobial Activity
In vitro assessments reveal that related compounds possess significant antimicrobial properties. For example, certain derivatives demonstrated comparable efficacy to standard drugs like ciprofloxacin and fluconazole against various microbial strains . This suggests potential applications in treating infections.
The mechanism by which 2-Tert-butoxy-2-[4-(4-chlorophenyl)-2-methyl-3-quinolyl]acetic acid exerts its biological effects may involve interaction with specific enzymes or receptors, modulating cellular signaling pathways and gene expression. Such interactions could lead to apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
- Anticancer Evaluation : A study evaluated synthesized quinoline derivatives for their anticancer activity using the MTT assay on HCT116 cells. The results indicated that certain compounds had lower activity compared to standard treatments but still showed significant promise as anticancer agents .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against bacterial strains isolated from clinical samples. The findings highlighted several compounds that exhibited strong antimicrobial activity, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
